D-Glyceric acid calcium salt dihydrate

Chiral synthesis Enantioselective catalysis Stereochemical purity

Sourcing racemic or enantiomerically ambiguous glycerate salts introduces uncontrolled stereochemical variables that derail enantioselective reactions, alter crystallization behavior, and produce false-negative results in stereospecific biological assays. D-Glyceric acid calcium salt dihydrate (CAS 6000-41-5), supplied at 99% purity with validated D-enantiomeric identity, eliminates this risk. - Verified chiral integrity: [α]20/D +13° (c = 5 in H2O) confirms strict D-configuration, ensuring predictable stereochemical outcomes in diacylester surfactant synthesis and biocatalytic studies. - Unique solubility profile: Insoluble in water but soluble in dilute acids, enabling deployment in non-aqueous electrocatalytic glycerol oxidation cells where electrolyte leaching must be minimized. - Clinically relevant reference standard: Serves as a calibrated analytical standard for D-glyceric aciduria newborn screening via LC-MS/GC-MS, where precise enantiomeric quantification is diagnostically critical.

Molecular Formula C6H14CaO10
Molecular Weight 286.25 g/mol
Cat. No. B12063643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glyceric acid calcium salt dihydrate
Molecular FormulaC6H14CaO10
Molecular Weight286.25 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2]
InChIInChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m11.../s1
InChIKeyOKEVQKKVYQHNFW-AKYROZSLSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glyceric Acid Calcium Salt Dihydrate: Baseline Profile


D-Glyceric acid calcium salt dihydrate (CAS 6000-41-5) is the calcium salt of the D-enantiomer of glyceric acid, crystallized as a dihydrate with the molecular formula C6H14CaO10 and a molecular weight of 286.25 g/mol [1]. This chiral three-carbon sugar acid derivative exists as a white crystalline powder and is supplied commercially at 99% purity by vendors such as Sigma-Aldrich (ALDRICH 367494) . Its defined stereochemistry ((R)-2,3-dihydroxypropanoate) distinguishes it from racemic DL mixtures and the L-enantiomer, establishing a unique physicochemical and chiral identity profile [2].

Chiral Identity
D-Enantiomer, calcium salt dihydrate
Specific optical rotation confirmed
Physical Form
White crystalline powder, water-insoluble
Soluble in dilute acids
Sourcing Context
High-purity chiral building block
For stereochemical control studies

D-Glyceric Acid Calcium Salt Dihydrate: Non-Substitutability


The scientific and industrial utility of D-glyceric acid calcium salt dihydrate hinges on two non-substitutable attributes: its strict D-enantiomeric purity, verified by a specific optical rotation of [α]20/D +13° (c = 5 in H2O) , and its unique solubility profile, which is insoluble in water but soluble in dilute acids, in stark contrast to the water-soluble DL-glyceric acid calcium salt . These properties directly impact chiral synthesis outcomes, biocatalytic specificity, and material compatibility. Generic substitution with racemic DL-mixtures or the L-enantiomer introduces uncontrolled stereochemical variables that can derail enantioselective reactions, alter crystallization behavior, or produce false-negative results in stereospecific biological assays.

Enantiomeric Purity
Racemic DL-salt lacks defined optical rotation; stereochemical outcome may not replicate. D-enantiomer purity is not interchangeable.
Solubility Profile
Water-insoluble D-enantiomer may not be replaced by water-soluble DL-salt; substitution can alter precipitation, biphasic compatibility, and formulation behavior.
Crystalline & Purity Specification
DL-salt often lacks a defined XRPD fingerprint and exhibits wider purity/water content range; lot consistency and solid-state identity may differ significantly.

D-Glyceric Acid Calcium Salt Dihydrate: Comparative Evidence


Enantiomeric Purity vs. DL-Salt

The target compound exhibits a well-defined positive optical rotation, directly confirming its D-enantiomeric purity. The DL-racemic mixture lacks this chiral fingerprint and will not rotate plane-polarized light under identical conditions. This stereochemical identity is critical for applications requiring a defined chiral environment .

Optical Rotation
Data to verify
+13° vs 0°
Reported D-enantiomer identity supports chiral synthesis control
c=5 in H2O, 20°C; source review recommended
Chiral synthesis Enantioselective catalysis Stereochemical purity

Water Solubility vs. DL-Salt

The target compound is characterized as insoluble in water but soluble in dilute acids, a solubility behavior opposite to that of the DL-glyceric acid calcium salt, which is reported as soluble in both cold and hot water . This stark contrast in aqueous solubility provides a clear physical basis for selecting the D-enantiomer in applications where water insolubility is required for controlled release, precipitation, or biphasic system compatibility .

Water Solubility
Data to verify
Insoluble vs Soluble
Water insolubility may support non-aqueous or precipitation workflows
Qualitative comparison; confirm under intended conditions
Crystallization Formulation science Separation chemistry

Purity & Assay Consistency vs. DL-Forms

Commercially available D-glyceric acid calcium salt dihydrate is consistently supplied at a 99% purity specification, as verified by perchloric acid titration (98.5-101.5%) . In contrast, the DL-glyceric acid calcium salt hydrate is often supplied at >98.0% purity with a stated water content of up to 15.0% [1]. The tighter purity specification and lower water content of the D-enantiomer translate to greater lot-to-lot consistency for quantitative applications.

Purity Specification
Data to verify
99% vs >98%
Tighter purity may benefit analytical standard and stoichiometric applications
Titration method differences; water content varies
Analytical chemistry Quality control Reference standard

XRPD Crystalline Fingerprint vs. DL-Salt

A recently published patent (US 20240270760) discloses a crystalline form of calcium D-glycerate characterized by specific X-ray powder diffraction (XRPD) peaks at 12.9°±0.2°, 20.9°±0.2°, and 31.7°±0.2° (2θ) [1]. This level of crystalline characterization is not publicly documented for the DL-glyceric acid calcium salt hydrate or for amorphous forms, providing a unique fingerprint for solid-state quality control and intellectual property clearance in development programs.

XRPD Fingerprint
Class-level inference
12.9°, 20.9°, 31.7° 2θ
Patent-defined crystalline pattern aids solid-state identity testing
Not reported for DL-salt; confirm lot-specific pattern
Polymorph screening Crystallography Patent protection

Thermal Decomposition vs. DL-Salt

The D-enantiomer exhibits a defined decomposition point of 134°C (lit.) . In contrast, the DL-glyceric acid calcium salt dihydrate decomposes at a slightly higher temperature of approximately 140°C . This 6°C difference in thermal stability can impact processing conditions, particularly in high-temperature reactions or drying protocols.

Thermal Decomposition
Cross-study comparable
134°C vs 140°C
6°C difference may influence processing temperature limits
Literature values; verify under process conditions
Thermal analysis Process chemistry Storage stability

D-Glyceric Acid Calcium Salt Dihydrate: Key Applications


Chiral Diacyl Glycerate Synthesis

The compound serves as a well-defined chiral precursor for the synthesis of diacylester derivatives using palmitoyl chloride and linoleoyl chloride. The D-enantiomeric purity, validated by specific optical rotation ([α]20/D +13°), ensures that the stereochemistry of the resulting esters is controlled, which is essential for studies of interfacial properties and bioactivity of glycerate-derived surfactants .

Electrolyte in Glycerol Electrooxidation

D-Glyceric acid calcium salt dihydrate is specifically utilized as an electrolyte in the electrocatalytic oxidation of glycerol. Its water insolubility (unlike the DL-salt) allows it to be employed in non-aqueous or biphasic electrochemical cells where electrolyte leaching or unintended aqueous phase reactions must be minimized .

Solid-State Formulation & Polymorph Control

The patent-defined XRPD fingerprint (peaks at 12.9°, 20.9°, 31.7° 2θ) enables rigorous solid-state characterization and quality control. Researchers developing pharmaceutical or nutraceutical compositions can use this reference pattern to confirm polymorphic identity and stability, an advantage not available with the less-characterized DL-glycerate salts [1].

Reference Standard for D-Glyceric Aciduria

D-Glyceric acid is a diagnostic biomarker for the rare metabolic disorder D-glyceric aciduria. The high-purity (99%), well-characterized calcium salt dihydrate serves as an ideal reference standard for calibrating analytical methods (e.g., LC-MS, GC-MS) used in clinical metabolomics and newborn screening, where accurate quantification of D-glycerate levels is critical [2].

Application
Selection Property
Validation Focus
Chiral Diacyl Glycerate Synthesis
D-Enantiomeric purity
Stereochemical control and esterification outcome
Glycerol Electrooxidation Electrolyte
Water insolubility
Non-aqueous / biphasic cell compatibility
Solid-State Formulation & Polymorph Control
Defined XRPD crystalline fingerprint
Polymorphic identity and solid-state stability
Reference Standard for D-Glyceric Aciduria Research
High purity and characterized dihydrate
Analytical method calibration (LC-MS, GC-MS)

Technical Documentation Hub

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16 linked technical documents
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